

Introduction: Unveiling the Potential of a Privileged Scaffold

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Compound of Interest

Compound Name: *6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid*

Cat. No.: *B1603470*

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6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, identified by CAS number 889939-98-4, is a heterocyclic organic compound. While specific, in-depth biological studies on this particular molecule are not extensively documented in public literature, its true significance to the scientific community lies in its core structure: the pyrazolo[1,5-a]pyrimidine ring system. This bicyclic aromatic scaffold is recognized in medicinal chemistry as a "privileged structure," meaning it is a molecular framework that is recurrently found in potent, selective, and orally bioavailable drugs targeting a range of biological targets.^{[1][2]}

This guide provides a comprehensive overview of **6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid**, focusing on its physicochemical properties, synthesis, and, most importantly, the vast potential it holds as a foundational building block for the development of novel therapeutics, particularly in the realm of kinase inhibition. For researchers and drug development professionals, this compound represents not just a chemical entity, but a strategic starting point for innovation.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental for its application in synthesis and research. The key properties of **6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid** are summarized below.

Property	Value	Source
CAS Number	889939-98-4	Internal
Molecular Formula	C ₈ H ₇ N ₃ O ₂	[3]
Molecular Weight	177.16 g/mol	[3]
Canonical SMILES	<chem>CC1=CC2=C(N=C1)N(N=C2)C(=O)O</chem>	Internal
Density	1.49±0.1 g/cm ³ (Predicted)	[3]
Appearance	Typically a powder	Inferred from supplier data

Note: Some properties, such as density, may be predicted values from computational models.

The Pyrazolo[1,5-a]pyrimidine Core: A Cornerstone of Modern Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold is a versatile and highly sought-after heterocyclic system in drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow it to function as an effective mimic of the purine core of ATP, enabling it to bind competitively to the ATP-binding sites of numerous protein kinases.[2][4] This has led to the development of a multitude of potent and selective kinase inhibitors.

Derivatives of this scaffold have demonstrated significant inhibitory activity against a wide array of kinases implicated in cancer and inflammatory diseases, including:

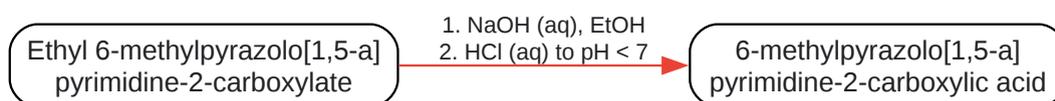
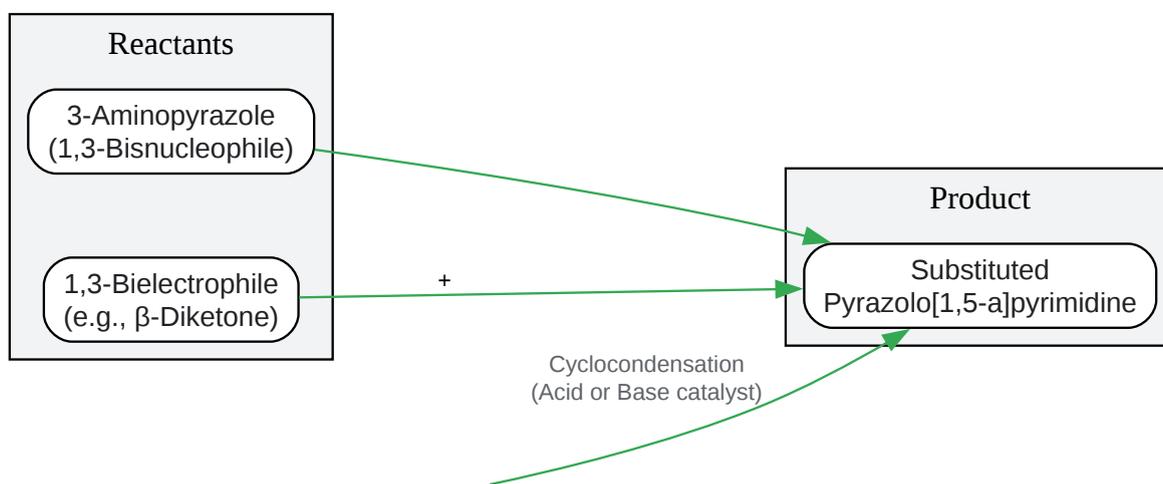
- BRAF and MEK: Key components of the MAPK/ERK signaling pathway, frequently mutated in melanoma.[4]
- EGFR (Epidermal Growth Factor Receptor): A critical target in non-small cell lung cancer.[4]
- CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle, often dysregulated in cancer.[5]
- PI3Kδ (Phosphoinositide 3-kinase delta): A target for hematological malignancies and inflammatory conditions.[6]

- Pim-1 Kinase: Implicated in cell survival and proliferation in various cancers.[7]

The biocompatibility and generally low toxicity profiles of many pyrazolo[1,5-a]pyrimidine-based compounds have further enhanced their appeal, leading to the successful development of commercial drugs such as Zaleplon (a hypnotic agent) and Indiplon (a sedative), demonstrating the scaffold's therapeutic versatility.[1]

Synthetic Strategies and Methodologies

The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-established, offering robust and flexible routes for creating diverse derivatives. The primary and most versatile method involves the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-bielectrophilic compound, such as a β -diketone or a β -ketoester.[1][8] This approach allows for the introduction of various substituents at multiple positions on the bicyclic ring system, enabling fine-tuning of the molecule's pharmacological properties.



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Caption: Hydrolysis of an ester precursor to the target carboxylic acid.

Experimental Protocol: Ester Hydrolysis

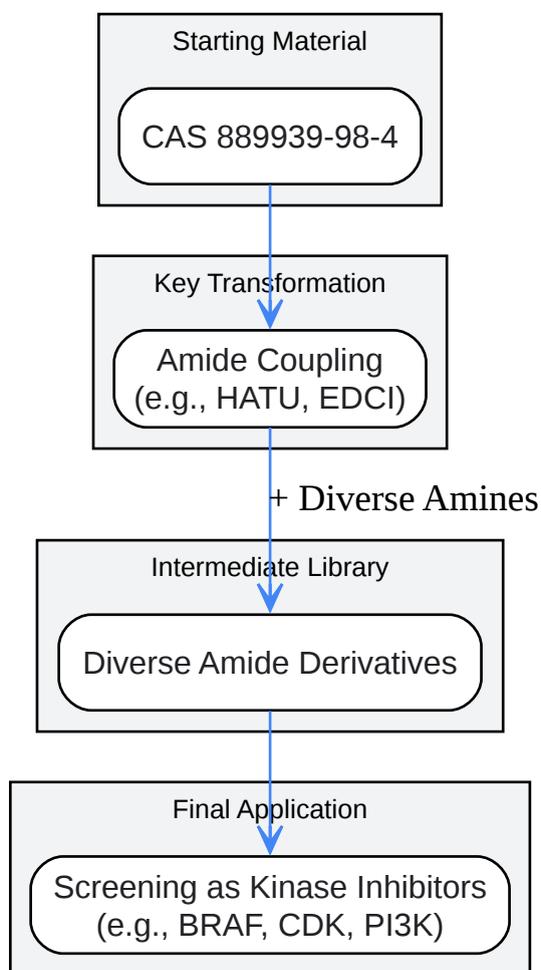
The following protocol is a representative, field-proven methodology for the hydrolysis of a heterocyclic ester to its corresponding carboxylic acid. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

- **Dissolution:** In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq), in ethanol (approx. 10 mL per gram of ester).
- **Base Addition:** To the stirring solution, add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 2.0-3.0 eq).
- **Reaction Monitoring:** Heat the reaction mixture to a gentle reflux (e.g., 70-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Remove the ethanol under reduced pressure using a rotary evaporator.
 - Dilute the remaining aqueous residue with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities. Discard the organic layer.
- **Acidification and Precipitation:**
 - Cool the aqueous layer in an ice bath.
 - Slowly add an aqueous solution of hydrochloric acid (e.g., 2M HCl) dropwise with vigorous stirring.

- Monitor the pH. The target carboxylic acid will precipitate out as the solution becomes acidic (typically pH 3-5).
- Isolation and Purification:
 - Collect the precipitated solid by vacuum filtration.
 - Wash the solid cake sequentially with cold deionized water and then a non-polar solvent like hexane to aid in drying.
 - Dry the purified **6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid** under high vacuum to a constant weight.

Applications in Drug Discovery and Research

Given the established biological importance of the pyrazolo[1,5-a]pyrimidine scaffold, the primary and most valuable application of **6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid** is as a synthetic intermediate or building block. [3]The carboxylic acid functional group at the 2-position is a versatile handle for further chemical modification, most commonly through amide bond formation.



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Caption: Workflow for utilizing the title compound in drug discovery.

Researchers can couple this carboxylic acid with a diverse library of amines to generate a vast array of novel amide derivatives. This strategy allows for the systematic exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine core, facilitating Structure-Activity Relationship (SAR) studies aimed at identifying new, potent, and selective inhibitors for desired biological targets.

Conclusion

6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 889939-98-4) is a compound of significant strategic value for the drug discovery and development community. While it may not be an end-product therapeutic itself, it embodies the potential of its privileged pyrazolo[1,5-

a]pyrimidine scaffold. Its well-defined structure, accessible synthesis, and chemically versatile carboxylic acid handle make it an ideal starting point for the rational design and synthesis of next-generation therapeutics, particularly in the competitive and highly impactful field of kinase inhibitors for oncology and immunology.

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